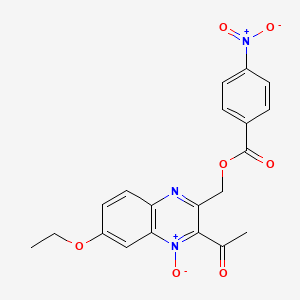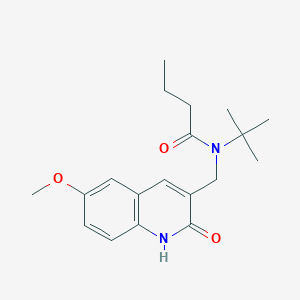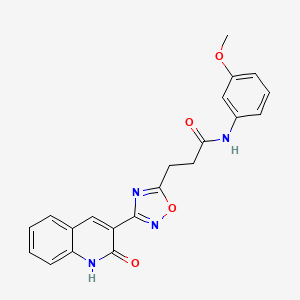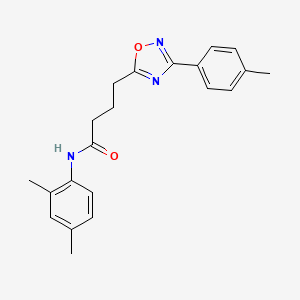![molecular formula C24H25ClN2O3S B7720927 N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)
N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide, also known as Compound X, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and antiviral properties.
科学的研究の応用
N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has been extensively studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X is in the treatment of cancer. Studies have shown that N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for inhibiting tumor growth.
作用機序
The mechanism of action of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a critical role in cancer cell proliferation and survival. Specifically, N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells and is associated with poor prognosis. Inhibition of CAIX activity by N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X leads to a decrease in intracellular pH, which ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has been shown to have several biochemical and physiological effects that contribute to its antitumor activity. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is crucial for their growth and metastasis.
実験室実験の利点と制限
One of the main advantages of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X for lab experiments is its high potency and selectivity. This makes it a valuable tool for studying the role of CAIX in cancer cell proliferation and survival. Additionally, the synthesis method for N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X has been optimized to ensure high yield and purity, which makes it suitable for various experimental applications. However, one limitation of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X. One potential direction is to investigate its therapeutic potential in combination with other anticancer agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X and to identify other potential targets for its antitumor activity. Finally, studies on the pharmacokinetics and toxicity of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X are needed to assess its suitability for clinical use.
Conclusion
In conclusion, N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X is a promising chemical compound with potential therapeutic properties in the treatment of cancer. Its high potency and selectivity make it a valuable tool for studying the role of CAIX in cancer cell proliferation and survival. Further research is needed to fully understand its mechanism of action and to evaluate its suitability for clinical use.
合成法
The synthesis of N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X involves the reaction of 3-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of triethylamine to form the intermediate sulfonamide. The intermediate is then reacted with 2-phenylethylamine and acetic anhydride to form N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide X. The synthesis method has been optimized to ensure high yield and purity of the compound, making it suitable for various scientific research applications.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-18-8-11-22(12-9-18)31(29,30)27(15-14-20-6-4-3-5-7-20)17-24(28)26-23-13-10-21(25)16-19(23)2/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPGJDZRGHFLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7720905.png)







